

# Structural and Physicochemical Characteristics of Bis-PEG10-t-butyl ester: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bis-PEG10-t-butyl ester*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical characteristics of **Bis-PEG10-t-butyl ester**, a homobifunctional polyethylene glycol (PEG) linker. This document outlines its core properties, detailed protocols for its characterization, and its application in contemporary drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

## Core Structural and Physicochemical Properties

**Bis-PEG10-t-butyl ester** is a versatile linear PEGylation reagent characterized by a 10-unit polyethylene glycol spacer. This hydrophilic chain is flanked at both ends by carboxylic acid groups protected by t-butyl esters. The PEG backbone enhances the solubility and biocompatibility of conjugated molecules, while the terminal t-butyl ester groups provide a stable, protected form of a carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation reactions.

## Quantitative Data Summary

The key quantitative properties of **Bis-PEG10-t-butyl ester** and its closely related deprotected form are summarized below for easy comparison.

Property	Bis-PEG10-t-butyl ester	di-acid-PEG10 (Deprotected form)	Source(s)
Synonyms	di-tert-butyl 4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontanedioate	4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid	N/A
Molecular Formula	C <sub>32</sub> H <sub>62</sub> O <sub>14</sub>	C <sub>24</sub> H <sub>46</sub> O <sub>14</sub>	[1]
Molecular Weight (MW)	670.83 g/mol	558.61 g/mol	[1]
Purity (Typical)	≥95% (via HPLC)	≥95% (via HPLC)	[2]
Appearance	Pale yellow or colorless oily liquid	Varies (often solid or oil)	N/A
Solubility	Soluble in DMSO, Dichloromethane (DCM), DMF	Soluble in water, DMSO, DMF	[3]
Storage Conditions	-20°C, desiccated	-20°C	[3]

## Applications in Drug Development

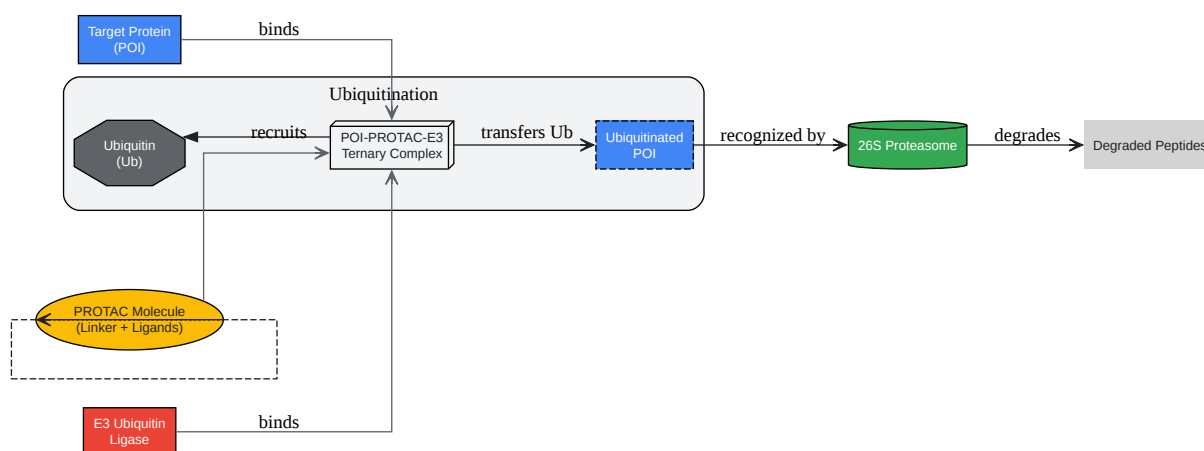
The primary application of **Bis-PEG10-t-butyl ester** is as a homobifunctional linker in the synthesis of complex biomolecules and therapeutic agents. Its most prominent role is in the construction of PROTACs.

### Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[4] A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[4][5]

**Bis-PEG10-t-butyl ester** serves as a precursor for this linker. After deprotection of the t-butyl ester groups to reveal terminal carboxylic acids, each end can be coupled to the POI ligand and the E3 ligase ligand, respectively. The 10-unit PEG chain provides the necessary length

and flexibility to bridge the two proteins, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[5][6]



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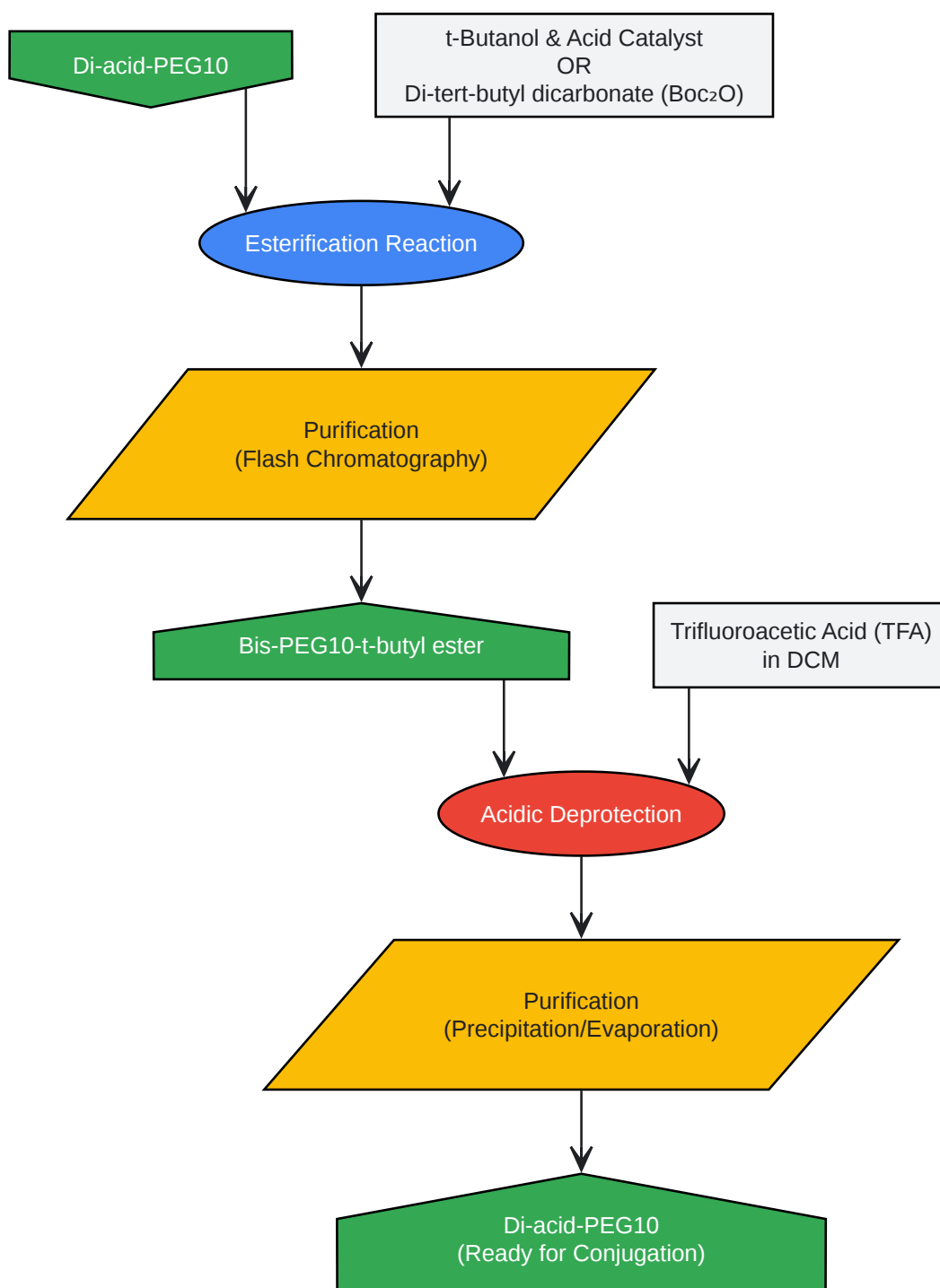
**Caption:** General mechanism of action for a PROTAC.

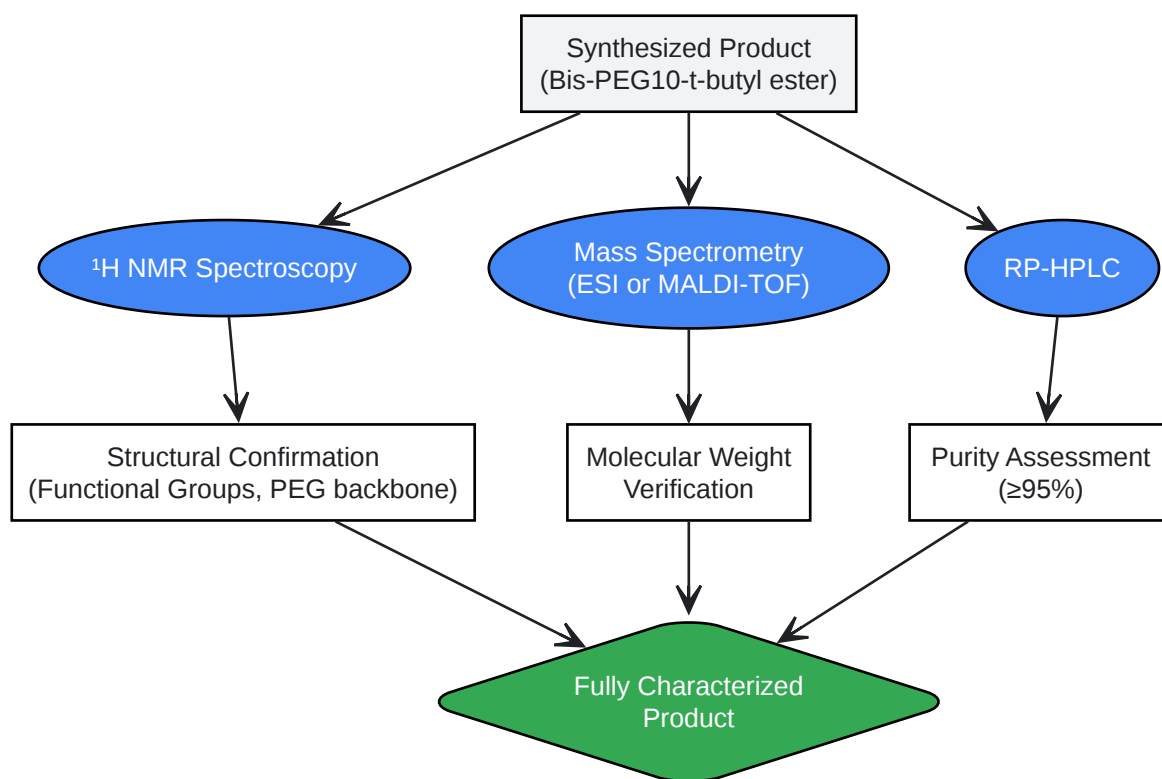
## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **Bis-PEG10-t-butyl ester**. These protocols are compiled from established procedures for PEG derivatives and serve as a guide for laboratory implementation.

## Synthesis and Deprotection Workflow

The synthesis of **Bis-PEG10-t-butyl ester** typically involves the esterification of a di-acid PEG10 molecule with t-butanol or a related reagent. The subsequent deprotection is a critical step to unmask the carboxylic acids for conjugation.





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Address: 3281 E Guasti Rd  
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